Imisopasem manganese

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

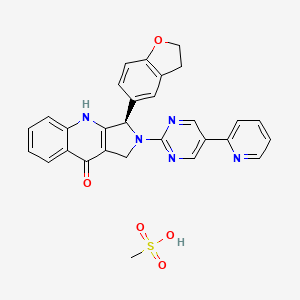

Imisopasem manganese is a synthetic, non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase. It is known for its potential antioxidant and radioprotective activities. This compound scavenges reactive oxygen species, such as superoxide anions, thereby preventing oxidative damage to macromolecules like DNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese ions and specific ligands. The preparation involves the formation of a complex between manganese ions (Mn2+) and the ligand imisopasem. This complexation reaction is typically carried out under controlled conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity levels, typically above 98% .

Análisis De Reacciones Químicas

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its role as a superoxide dismutase mimetic. It can participate in oxidation-reduction reactions where it alternates between different oxidation states of manganese.

Common Reagents and Conditions: The reactions involving this compound often require specific conditions such as controlled pH, temperature, and the presence of other reactive species like superoxide anions. Common reagents include manganese salts and various ligands that facilitate the formation of the active complex.

Major Products Formed: The primary product formed from the reactions involving this compound is the reduced form of the superoxide anion, which is less reactive and less harmful to biological systems.

Aplicaciones Científicas De Investigación

Imisopasem manganese has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mecanismo De Acción

Imisopasem manganese exerts its effects by mimicking the activity of manganese superoxide dismutase. Upon administration, it scavenges reactive oxygen species, such as superoxide anions, preventing oxidative damage to macromolecules like DNA. This action reduces lipid peroxidation, prevents apoptosis, and protects against oxygen free radical-induced toxicity in normal tissues .

Comparación Con Compuestos Similares

Imisopasem manganese is unique due to its non-peptidyl structure and high stability compared to other superoxide dismutase mimetics. Similar compounds include:

Avasopasem manganese: Another superoxide dismutase mimetic with similar antioxidant and radioprotective properties.

EUK-108: A salen-manganese complex known for its superoxide dismutase and catalase mimetic activities.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Propiedades

| M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. | |

Fórmula molecular |

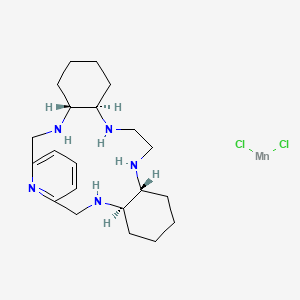

C21H35Cl2MnN5 |

Peso molecular |

483.4 g/mol |

Nombre IUPAC |

dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |

InChI |

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 |

Clave InChI |

WXEMWBBXVXHEPU-XNPJUPKFSA-L |

SMILES isomérico |

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

SMILES canónico |

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine](/img/structure/B10826834.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)

![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B10826903.png)

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B10826929.png)

![(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10826930.png)

![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)